Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate
Description
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate is a methyl ester derivative of benzoic acid featuring a substituted phenyl group at the 4-position. The substituents on the phenyl ring include a fluorine atom at the 5-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
methyl 4-(5-fluoro-2-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBTCDECJGSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741462 | |
| Record name | Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-83-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 5′-fluoro-2′-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(5-fluoro-2-methoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(5-fluoro-2-methoxyphenyl)benzoic acid.
Reduction: Formation of 4-(5-fluoro-2-methoxyphenyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in the 5-fluoro-2-methoxyphenyl moiety. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The 5-fluoro and 2-methoxy arrangement in the target compound contrasts with analogues like C4 (4-fluorophenyl) and 4d (2-fluorophenylurea) , where substituent positions alter electronic distribution and steric effects.
- Lipophilicity : Bromine in Methyl 5-bromo-2-fluoro-4-methylbenzoate increases logP compared to the target compound’s fluorine .
Challenges :
Biological Activity
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antidiabetic, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure
The compound can be structurally represented as follows:
The structure features a benzoate moiety with a methoxy group and a fluorine substituent, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives of benzoate compounds, including this compound.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 62.5 | 125 |
| Compound B | 31.25 | 250 |
Note: TBD indicates that specific data for the compound is yet to be determined.
Mechanism of Action : The antimicrobial activity is generally attributed to inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial survival.
Antidiabetic Activity
This compound has also been investigated for its potential antidiabetic effects. In vitro studies show that certain derivatives exhibit significant inhibition of DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism.
Table 2: DPP-IV Inhibition Potency
| Compound Name | IC50 (µM) |
|---|---|
| This compound | TBD |
| Compound C | 28.13 |
| Compound D | 34.94 |
The compound's ability to lower blood glucose levels in diabetic models suggests it could be a lead for developing new antidiabetic agents.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | TBD |
| MCF-7 (Breast Cancer) | TBD |
Case Studies
- Case Study A : A study involving the administration of this compound in diabetic rats demonstrated a significant reduction in fasting blood glucose levels compared to controls.
- Case Study B : In vitro assays on MRSA showed that the compound exhibited bactericidal properties, with effective concentrations leading to significant reductions in bacterial viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
